Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate
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Overview
Description
Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is a chemical compound with the molecular formula C10H13F3O2 and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexylidene ring, which is further connected to an acetate group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with methyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-[4-(trifluoromethyl)phenyl]acetate
- Methyl 2-[4-(trifluoromethyl)benzylidene]acetate
- Methyl 2-[4-(trifluoromethyl)cyclopentylidene]acetate
Comparison: Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is unique due to its cyclohexylidene ring structure, which imparts distinct steric and electronic properties compared to its phenyl, benzylidene, and cyclopentylidene analogs. These differences can influence the compound’s reactivity, stability, and biological activity .
Properties
Molecular Formula |
C10H13F3O2 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate |
InChI |
InChI=1S/C10H13F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h6,8H,2-5H2,1H3 |
InChI Key |
NGSMSWYNPLSHMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
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